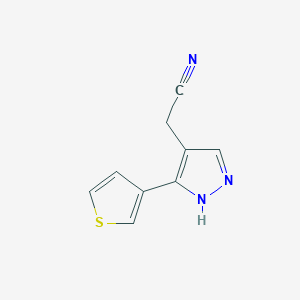

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile

Description

Properties

IUPAC Name |

2-(5-thiophen-3-yl-1H-pyrazol-4-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3S/c10-3-1-7-5-11-12-9(7)8-2-4-13-6-8/h2,4-6H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWYDDMMFCEZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=C(C=NN2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile is a heterocyclic compound that combines a thiophene ring with a pyrazole moiety. This unique structure is known for its potential biological activities, making it an interesting subject for medicinal chemistry research. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 189.24 g/mol. The compound features both aromatic and heteroaromatic structures, contributing to its stability and reactivity in biological systems.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens. The minimum inhibitory concentration (MIC) values for the most active derivatives were found to be between 0.22 to 0.25 µg/mL, demonstrating potent activity against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vitro studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, some derivatives demonstrated IC50 values under 50 µM in cell-based assays targeting NF-kB/AP-1 signaling pathways .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 13i | <50 | NF-kB/AP-1 inhibition |

| 16 | <50 | NF-kB/AP-1 inhibition |

Anticancer Activity

Emerging studies suggest that compounds containing thiophene and pyrazole rings may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Research indicates that these compounds can interact with various cellular pathways involved in cancer progression .

Case Studies

- Antimicrobial Evaluation : A study published in ACS Omega highlighted the effectiveness of pyrazole derivatives in inhibiting biofilm formation and bacterial growth, showcasing their potential as therapeutic agents against resistant bacterial strains .

- Anti-inflammatory Screening : Another investigation into the anti-inflammatory effects of pyrazole compounds revealed promising results, with specific derivatives showing significant inhibition of inflammatory markers in vitro .

Scientific Research Applications

Research indicates that compounds with pyrazole and thiophene moieties exhibit a broad spectrum of biological activities, including:

Antimicrobial Activity

Compounds similar to 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile have demonstrated efficacy against various microbial pathogens. Studies show that modifications to the pyrazole ring can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria, making these compounds valuable in developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. Such inhibition can lead to reduced inflammation and pain relief, positioning these compounds as potential therapeutic agents for inflammatory diseases .

Anticancer Potential

Research has highlighted the anticancer properties of certain pyrazole derivatives, including this compound. Mechanisms include the induction of apoptosis in cancer cells and modulation of cell cycle progression. These properties suggest potential applications in cancer therapy, especially for tumors resistant to conventional treatments .

Synthesis and Structural Insights

The synthesis of this compound typically involves the reaction of thiophene derivatives with acetonitrile under controlled conditions. The resulting compound's structure has been characterized using various techniques, including X-ray crystallography, which reveals the spatial arrangement of atoms and confirms the presence of functional groups critical for its biological activity .

Case Studies

Several case studies have documented the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that a related pyrazole derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications can enhance efficacy against resistant strains .

- Anti-inflammatory Mechanism : In vitro studies showed that compounds similar to this compound effectively reduced prostaglandin E2 levels in macrophage cultures, indicating potential as anti-inflammatory agents .

- Cancer Cell Apoptosis : Research indicated that certain pyrazole derivatives could induce apoptosis in human breast cancer cell lines through mitochondrial pathways, highlighting their potential as novel anticancer drugs .

Comparison with Similar Compounds

Structural Analogues from the Evidence

The following compounds share structural or functional similarities with the target molecule:

Key Differences and Implications

Core Heterocycles: The target compound’s pyrazole-thiophene system differs from thiazolidinone (3a, ) or triazole () cores. Pyrazole-thiophene hybrids are associated with improved electronic properties for binding to hydrophobic enzyme pockets, whereas thiazolidinones may introduce polar interactions via the ketone group .

Sulfonyl and trimethylsilyl groups in azetidine analogs () improve solubility and metabolic stability, which are critical for oral bioavailability .

Biological Activity: Compounds like 3a () demonstrate antimicrobial activity, likely due to the thiazolidinone ring’s ability to disrupt bacterial cell membranes. In contrast, azetidine derivatives () are optimized for kinase inhibition (e.g., JAK family), leveraging their planar heteroaromatic systems for ATP-binding site interactions.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile typically involves:

- Formation of the pyrazole core via condensation and cyclization reactions between hydrazones and α-substituted ketones or aldehydes.

- Introduction of the thiophene substituent at the 3-position of the pyrazole ring.

- Incorporation of the acetonitrile group at the 4-position of the pyrazole ring, often through functionalized intermediates or post-cyclization modifications.

Pyrazole Core Formation via Hydrazone and Phenacyl Derivative Reaction

A highly efficient method for preparing 3,5-disubstituted pyrazoles, which can be adapted for the target compound, involves the reaction of hydrazones derived from aromatic aldehydes with substituted acetophenones or phenacyl derivatives in ethanol under catalytic conditions.

-

- Hydrazones of aromatic aldehydes or acetophenones.

- Substituted acetophenones or phenacyl bromides.

- Catalytic iodine (I₂) and/or acid catalysts such as HCl.

- Dimethyl sulfoxide (DMSO) as an oxidant and solvent additive.

- Ethanol as the reaction medium.

- Reflux conditions (typically 70 °C).

-

- Formation of an intermediate via nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon of the phenacyl derivative.

- Cyclization to form a pyrazoline intermediate.

- Oxidation of the pyrazoline to the aromatic pyrazole ring.

- Functionalization at the 3- and 5-positions depending on the substituents on the starting materials.

-

- Increasing the equivalents of hydrazone from 1.2 to 1.4 improved yields significantly (from ~30% to over 90%).

- Adding the hydrazone to a refluxing solution rather than at room temperature enhanced reaction efficiency.

- Catalytic iodine and acid presence are crucial for oxidation and cyclization steps.

- DMSO acts as a mild oxidant facilitating the conversion of pyrazoline to pyrazole.

| Entry | Phenacyl Derivative | Equiv Hydrazone | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2-Bromoacetophenone | 1.2 | 0.5 | 30 | Hydrazone added at RT |

| 4 | 2-Bromoacetophenone | 1.4 | 0.5 | 92 | Hydrazone added at reflux |

| 6 | 4'-Methoxy-2-bromoacetophenone | 1.4 | 0.5 | 86 | Electron-donating substituent |

| 7 | 2-Phenoxyacetophenone | 1.4 | 48 | NR | No reaction observed |

Incorporation of Thiophene Substituent

The thiophene moiety at the 3-position of the pyrazole ring can be introduced by using thiophene-substituted hydrazones or phenacyl derivatives bearing thiophene rings.

Synthesis of Thiophene-Substituted Pyrazoles:

- Starting with 3-thiophenyl hydrazones or 3-thiophenyl-substituted ketones.

- Under similar catalytic conditions (I₂, acid, DMSO, ethanol reflux), these precursors undergo condensation and cyclization to yield the thiophene-substituted pyrazole.

Introduction of the Acetonitrile Group

The acetonitrile group at the 4-position of the pyrazole ring can be introduced via:

- Using cyano-substituted phenacyl derivatives or hydrazones as starting materials.

- Post-pyrazole formation functionalization using nucleophilic substitution or condensation reactions with cyano-containing reagents.

- Reactions involving 2-bromo-1-phenylethanone derivatives bearing cyano groups, followed by cyclization and substitution steps to incorporate the nitrile functionality.

Representative Synthetic Route Summary

| Step | Reagents & Conditions | Outcome/Intermediate |

|---|---|---|

| 1 | Hydrazone of 3-thiophenecarbaldehyde + α-cyanoacetophenone derivative in EtOH, I₂, HCl, DMSO, reflux | Formation of pyrazoline intermediate |

| 2 | Oxidation under catalytic I₂/DMSO and acid | Aromatic 3-(thiophen-3-yl)-1H-pyrazole core |

| 3 | Functionalization with acetonitrile group if not present | Final compound: this compound |

Research Findings and Yields

- Yields for pyrazole formation via this method are generally high (80–92%) when optimized conditions are used.

- The presence of electron-donating groups on the phenacyl derivatives tends to slow the reaction but still yields good product amounts.

- The reaction is sensitive to the order of addition and temperature; adding hydrazone to refluxing phenacyl solution improves yields.

- Catalytic iodine and acid are essential for oxidation and cyclization; absence leads to low or no product formation.

- DMSO serves dual roles as solvent additive and oxidant, facilitating smooth conversion to the pyrazole ring.

Notes on Alternative Synthetic Routes

- Multi-step syntheses involving thieno[2,3-b]thiophene derivatives and subsequent functionalization can be used to build complex bis-heterocyclic systems incorporating pyrazole and thiophene units.

- These methods often involve nucleophilic additions, methylation, hydrazine hydrate reflux, and cyclization with thiourea or other reagents to form heterocyclic rings with nitrile groups.

- Although more complex, these routes provide access to structurally diverse analogs and derivatives.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of thiophene-3-carbaldehyde derivatives with acetonitrile precursors. A stepwise approach includes:

- Thiophene functionalization : Introduce reactive groups (e.g., aldehydes) to the thiophene ring via electrophilic substitution .

- Pyrazole formation : Use hydrazine derivatives to form the pyrazole core, followed by acetonitrile incorporation via nucleophilic substitution or cyanoalkylation .

- Optimization : Vary catalysts (e.g., Lewis acids), solvents (polar aprotic like DMF), and temperatures (80–120°C). Monitor yields via HPLC or TLC .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolve absolute configuration and confirm heterocyclic connectivity, as demonstrated for pyrazole derivatives in .

- NMR spectroscopy : Use - and -NMR to assign proton environments (e.g., thiophene vs. pyrazole protons). -NMR aids in pyrazole ring analysis .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What key physicochemical properties are critical for experimental design?

Methodological Answer:

- LogD (pH 5.5) : Predict solubility using computational tools (e.g., JChem), with values ~11.12 for analogous nitriles .

- Acid dissociation constant (pKa) : Experimental determination via potentiometric titration, as modeled for triazole-acetonitrile derivatives (pKa ~0.21) .

- Thermal stability : TGA/DSC to assess decomposition temperatures (>200°C inferred from similar structures) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N/Ar), away from heat and moisture .

- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent inhalation/contact .

- Waste disposal : Neutralize nitrile groups with alkaline hydrolysis before incineration .

Advanced Research Questions

Q. How can computational chemistry predict reactivity and guide synthetic optimization?

Methodological Answer:

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites on the pyrazole-thiophene scaffold .

- Molecular docking : Screen for potential biological targets (e.g., kinase inhibitors) using software like AutoDock .

- Reaction pathway simulation : Identify energy barriers for intermediates using Gaussian or ORCA .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Cross-validation : Compare XRD bond lengths/angles (e.g., pyrazole C–N = 1.34 Å ) with DFT-optimized geometries.

- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .

- Isotopic labeling : -labeling clarifies nitrogen connectivity in pyrazole rings .

Q. How can environmental impact and biodegradation pathways be assessed?

Methodological Answer:

- Fate studies : Measure soil/water partitioning coefficients (K) and photodegradation rates via OECD 307 guidelines .

- Ecotoxicology : Use Daphnia magna assays to determine LC values for aquatic toxicity .

- Computational modeling : EPI Suite predicts biodegradability (e.g., BIOWIN scores) .

Q. What strategies enable selective functionalization of the pyrazole-thiophene scaffold?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.